4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 380574-16-3
Cat. No.: VC6967969
Molecular Formula: C13H11N3OS2
Molecular Weight: 289.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380574-16-3 |
|---|---|
| Molecular Formula | C13H11N3OS2 |
| Molecular Weight | 289.37 |
| IUPAC Name | 4-(2-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C13H11N3OS2/c1-17-10-6-3-2-5-9(10)16-12(14-15-13(16)18)11-7-4-8-19-11/h2-8H,1H3,(H,15,18) |
| Standard InChI Key | TYPKVFOOVVIUNM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a 1,2,4-triazole ring substituted at the following positions:
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Position 4: 2-Methoxyphenyl group (), providing aromaticity and potential π-π stacking interactions.
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Position 5: Thiophen-2-yl group (), introducing sulfur-based electronic effects.
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Position 3: Thiol (-SH) group, enabling redox activity and nucleophilic reactivity .
The IUPAC name, 4-(2-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 380574-16-3 |
| Molecular Formula | |
| Molecular Weight | 289.37 g/mol |
| SMILES | COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3 |
| InChIKey | TYPKVFOOVVIUNM-UHFFFAOYSA-N |
The planar triazole core facilitates conjugation, while the thiol group enhances reactivity toward electrophiles .
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit details for this compound are scarce, analogous 1,2,4-triazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids or esters under acidic conditions.
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Nucleophilic Substitution: Introduction of the 2-methoxyphenyl and thiophen-2-yl groups via Suzuki-Miyaura coupling or direct alkylation.
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Oxidation/Reduction: Modulation of thiol/thione tautomerism using oxidizing agents like or reducing agents .
A hypothetical route involves:
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Synthesis of 4-(2-methoxyphenyl)-1,2,4-triazole-3-thiol via cyclization of 2-methoxyphenylthiosemicarbazide.
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Functionalization at position 5 with thiophen-2-ylmagnesium bromide under Grignard conditions .
Analytical Data
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UV-Vis Spectroscopy: Absorption maxima near 270–290 nm (π→π* transitions of aromatic systems).
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FT-IR: Peaks at 2560 cm (S-H stretch), 1600 cm (C=N triazole), and 1250 cm (C-O-C methoxy) .
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NMR: NMR signals for methoxy protons (~δ 3.8 ppm), thiophene protons (δ 6.8–7.4 ppm), and triazole protons (δ 8.2–8.5 ppm) .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to lipophilic groups (logP ≈ 3.5); soluble in DMSO, DMF, and dichloromethane .
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Stability: Susceptible to oxidation at the thiol group, necessitating storage under inert atmospheres at −20°C.
Tautomerism
The thiol-thione equilibrium () influences reactivity and biological activity. X-ray crystallography of similar compounds confirms preferential adoption of the thione form in solid state .
| Parameter | Recommendation |
|---|---|
| Storage | −20°C, under argon |
| PPE | Gloves, goggles, lab coat |
| Disposal | Incineration following EPA guidelines |
No human or veterinary use is permitted due to uncharacterized toxicity .
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